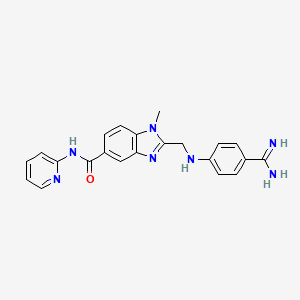

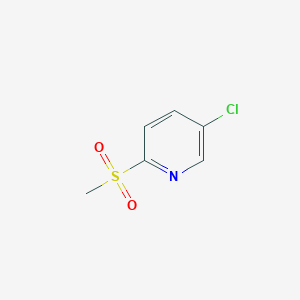

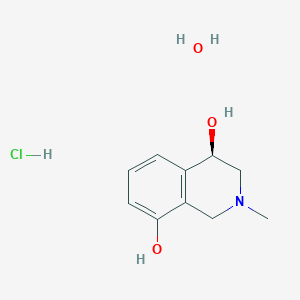

![molecular formula C16H14N2S B3318637 (S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine CAS No. 1015248-96-0](/img/structure/B3318637.png)

(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine

Übersicht

Beschreibung

“(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are aromatic heterocyclic compounds that contain a thiazole ring fused with a pyrimidine ring . They have been found to exhibit a wide range of pharmacological effects, including antitumor, antibacterial, and anti-inflammatory activities .

Synthesis Analysis

Thiazolopyrimidines can be synthesized via various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can be halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The structure of thiazolopyrimidine derivatives can be characterized using various spectroscopy techniques, including FTIR, Mass, 1H-NMR, and 13C-NMR . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .Chemical Reactions Analysis

Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidines can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The IR spectrum can provide information about the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents :

- A study demonstrated the synthesis of novel substituted phenyl-1,5-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimido[4,5-d]pyrimidine derivatives, showing potent antimicrobial efficiency against various microbial strains. Some compounds exhibited significant activity against all tested pathogens, and their interactions with microbial proteins were also analyzed using in silico molecular docking studies (Venkatesh et al., 2018).

Anti-Inflammatory Activities :

- Research on thiazolo[3,2-a]pyrimidine derivatives revealed their potential anti-inflammatory properties. Specific compounds showed moderate anti-inflammatory activity, suggesting their possible use in treatments for inflammation-related conditions (Tozkoparan et al., 1999).

Cytotoxicity and Anti-Inflammatory Effects :

- Another study focused on the synthesis of (4-substituted-phenyl)-1,5-dihydro-2H-pyrimido[4,5-d][1,3]thiazolo[3,2a]-pyrimidine-2,4(3H)-dione derivatives. These compounds were evaluated for in vitro cytotoxicity and anti-inflammatory effects, showing potential as therapeutic agents (Sukanya et al., 2022).

Antiproliferative Activity :

- A 2020 study synthesized phenylbenzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidin-5-one derivatives, evaluating their antiproliferative activity against various cancer cell lines. Some compounds showed selective cytotoxicity to cancer cells, highlighting their potential in cancer therapy (Nagaraju et al., 2020).

Anti-Inflammatory Potential and QSAR Analysis :

- A study synthesized benzylidene oxazolo/thiazolo (3,2-a)-pyrimidine-6-carboxamide derivatives and evaluated their anti-inflammatory potential. The study also performed QSAR analysis, revealing the influence of certain molecular features on anti-inflammatory activity (Sawant et al., 2012).

Wirkmechanismus

Target of Action

Similar compounds, such as thiazolopyrimidine derivatives, have been reported to inhibit tyrosinase , a key enzyme in melanogenesis. Other benzothiazole derivatives have been found to inhibit BCL-2 , a family of enzymes involved in apoptosis.

Mode of Action

It’s known that thiazolo[3,2-a]pyrimidines can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Biochemical Pathways

Similar compounds have been shown to affect the pathways of melanogenesis and apoptosis . In melanogenesis, tyrosinase is inhibited, potentially affecting the production of melanin . In apoptosis, the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family is disrupted .

Result of Action

Similar compounds have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

(S)-2-Phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities . It interacts with enzymes such as acetylcholinesterase, which is involved in neurotransmission, and various kinases that play roles in cell signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and modulating biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis, thereby promoting cell death in cancerous cells . The compound’s impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced energy production and altered metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It acts as an enzyme inhibitor by occupying the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate certain receptors, leading to downstream signaling events that alter gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce cellular stress and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antitumor and anti-inflammatory activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADH and FADH2, also plays a role in its metabolic processing and subsequent biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, facilitating its localization to specific cellular compartments. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production . The precise localization of this compound within cells determines its specific biological effects and therapeutic potential.

Eigenschaften

IUPAC Name |

(2S)-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)13-10-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYZJAQMQBHNLH-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C3=CC=CC=C3SC2=N[C@@H]1C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

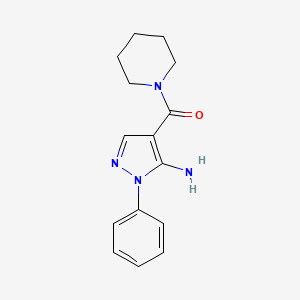

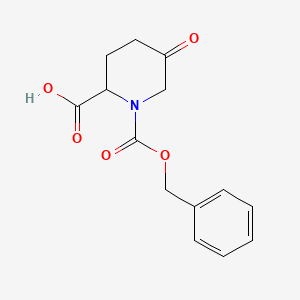

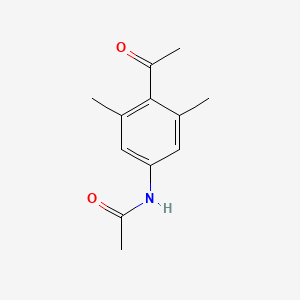

![2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3318579.png)

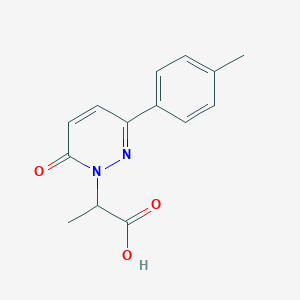

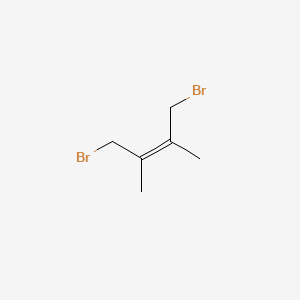

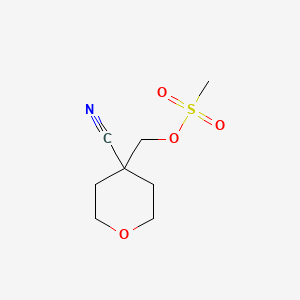

![4-hydroxy-2-mercapto-5-methyl-7H-pyrano[2,3-d]pyrimidin-7-one](/img/structure/B3318589.png)

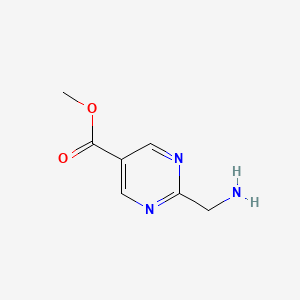

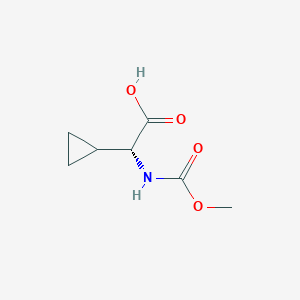

![7-Chloro-5-methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3318622.png)